![molecular formula C17H16F3N3O2 B2974660 (4-(Pyridazin-3-yloxy)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 1448075-73-7](/img/structure/B2974660.png)
(4-(Pyridazin-3-yloxy)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone
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Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyridazin-3-yloxy group attached to a piperidin-1-yl group, and a trifluoromethylphenyl group attached to the methanone group. This structure could potentially interact with various biological targets, making it a compound of interest for drug discovery .Scientific Research Applications
Antitumor Activity
The compound has shown marked antitumor activity against tested cell lines with IC 50 values of 5.00–32.52 μM . This suggests potential applications in cancer research and treatment.
Activity Against SARS-CoV-2
Two isatin–oxadiazole hybrids exhibited enhanced activity against SARS-CoV-2, with IC 50 values of 13.84 µM and 4.63 µM . This suggests that the compound could potentially be used in the development of treatments for COVID-19.
Intracellular Applications
The compound could potentially be used in intracellular applications . Its unique structure and properties could make it useful for studying intracellular processes and developing new therapeutic strategies.
properties
IUPAC Name |
(4-pyridazin-3-yloxypiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O2/c18-17(19,20)13-4-1-3-12(11-13)16(24)23-9-6-14(7-10-23)25-15-5-2-8-21-22-15/h1-5,8,11,14H,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYLCJOAZGODFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Pyridazin-3-yloxy)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone |
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